molecular formula C10H9NO2 B1382585 2-hydroxy-3-propanoylbenzonitrile CAS No. 99184-81-3

2-hydroxy-3-propanoylbenzonitrile

Cat. No.: B1382585
CAS No.: 99184-81-3
M. Wt: 175.18 g/mol
InChI Key: QTYDJDPFLBFFOC-UHFFFAOYSA-N
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Description

2-hydroxy-3-propanoylbenzonitrile is a chemical compound with the molecular formula C10H9NO2. It is a colorless to pale yellow liquid with a faint odor and is soluble in water, ethanol, and ether. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-propanoylbenzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-propanoylbenzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-hydroxy-3-propanoylbenzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-propanoylbenzonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-hydroxy-3-propanoylbenzonitrile include:

  • Benzonitrile
  • 2-Hydroxybenzonitrile
  • 3-(1-Oxopropyl)benzonitrile

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in specific research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-propanoylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYDJDPFLBFFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC(=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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